molecular formula C11H13NO4 B6601452 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid CAS No. 682803-63-0

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid

Cat. No. B6601452
CAS RN: 682803-63-0
M. Wt: 223.22 g/mol
InChI Key: GBMGCKXRUBNWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid, also known as 3-amino-3-methoxycarbonylphenylpropionic acid (AMPA), is a non-proteinogenic amino acid that is widely used in scientific research. AMPA is a structural analog of glutamate, the main excitatory neurotransmitter in the central nervous system. As such, AMPA has been used in a variety of laboratory experiments to study the effects of glutamate on the brain and nervous system.

Scientific Research Applications

AMPA has been used in a variety of scientific research applications. It has been used to study the effects of glutamate on the brain and nervous system, as well as its role in memory and learning. AMPA has also been used to study the effects of drugs on the brain and nervous system, as well as to study the mechanisms of action of various drugs. Additionally, AMPA has been used to study the effects of various environmental toxins on the brain and nervous system.

Mechanism of Action

The mechanism of action of AMPA is similar to that of glutamate, the main excitatory neurotransmitter in the central nervous system. AMPA binds to a specific type of glutamate receptor, known as an AMPA receptor, which is located on the surface of neurons. When AMPA binds to the receptor, it causes the opening of an ion channel, which allows ions to flow into the neuron, resulting in an excitatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPA depend on the concentration and duration of exposure. At low concentrations, AMPA can act as an agonist, stimulating the production of neurotransmitters and other molecules involved in neural signaling. At higher concentrations, AMPA can act as an antagonist, blocking the action of neurotransmitters and other molecules. In addition, exposure to AMPA can affect the production of hormones, such as cortisol and adrenaline, as well as the release of hormones from the pituitary gland.

Advantages and Limitations for Lab Experiments

The use of AMPA in laboratory experiments has several advantages. AMPA is relatively stable, making it suitable for long-term experiments. In addition, AMPA is easy to synthesize, making it readily available for experiments. Finally, AMPA is relatively inexpensive, making it an economical choice for experiments.
However, there are some limitations to the use of AMPA in laboratory experiments. AMPA is not as potent as glutamate, making it less effective for certain experiments. Additionally, AMPA is not as specific as some other compounds, meaning that it can interact with other molecules in the system and produce unwanted side effects.

Future Directions

The use of AMPA in scientific research is expected to continue to grow in the future. One potential area of research is the use of AMPA in the development of drugs to treat neurological disorders. Additionally, AMPA could be used to study the effects of environmental toxins on the brain and nervous system. Finally, AMPA could be used to study the effects of drugs on the brain and nervous system, as well as to study the mechanisms of action of various drugs.

Synthesis Methods

AMPA can be synthesized by a variety of methods, including the Pinner reaction, the Strecker reaction, and the reaction of aryl halides with a secondary amine. The Pinner reaction involves the reaction of an aryl aldehyde with an amine in the presence of an acid catalyst. The Strecker reaction involves the reaction of an aldehyde with an ammonium salt followed by hydrolysis of the product. The reaction of an aryl halide with a secondary amine involves the reaction of the aryl halide with the secondary amine in the presence of a base. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the desired product and the availability of reagents.

properties

IUPAC Name

3-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGCKXRUBNWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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